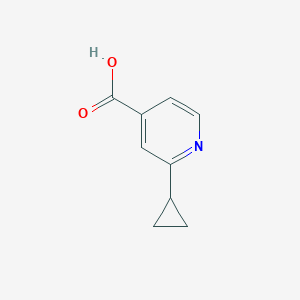

2-Cyclopropylisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUFLFJZHFCDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216171-07-1 | |

| Record name | 2-cyclopropylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopropylisonicotinic acid (CAS Number: 1216171-07-1), a heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a cyclopropyl moiety onto the isonicotinic acid scaffold presents unique opportunities for modulating physicochemical and pharmacological properties. This document delves into the compound's properties, proposes a logical synthetic pathway, and explores its potential applications in drug discovery, supported by an analysis of the known roles of cyclopropyl groups in pharmaceuticals. Furthermore, this guide outlines potential analytical methodologies for its characterization and provides essential safety and handling protocols.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is a small, rigid, three-membered carbocycle that has garnered substantial attention in drug design. Its unique stereoelectronic properties can significantly influence the biological activity and pharmacokinetic profile of a parent molecule.[1][2][3] The introduction of a cyclopropyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and increase potency by locking the molecule into a more favorable conformation for target binding.[4][5] 2-Cyclopropylisonicotinic acid, by combining this valuable functionality with the versatile isonicotinic acid core, represents a promising building block for the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Cyclopropylisonicotinic acid is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 1216171-07-1 | Sunway Pharm Ltd.[6] |

| Molecular Formula | C9H9NO2 | Sunway Pharm Ltd.[6] |

| Molecular Weight | 163.17 g/mol | Sunway Pharm Ltd.[6] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents and aqueous base | General knowledge |

| pKa | Estimated to be around 4-5 for the carboxylic acid | General knowledge |

Synthesis of 2-Cyclopropylisonicotinic Acid: A Proposed Pathway

Proposed Synthetic Workflow

A Negishi or Suzuki cross-coupling reaction would be a suitable approach. The following diagram illustrates a conceptual workflow for the synthesis of 2-Cyclopropylisonicotinic acid.

Caption: Proposed synthesis workflow for 2-Cyclopropylisonicotinic acid.

Step-by-Step Experimental Protocol (Hypothetical)

-

Esterification of 2-Chloroisonicotinic Acid:

-

Suspend 2-chloroisonicotinic acid in an appropriate alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the ester with a suitable organic solvent.

-

Purify the ester by column chromatography. The synthesis of related 2-chloronicotinic acid derivatives has been reported.[7]

-

-

Negishi Cross-Coupling:

-

In an inert atmosphere, dissolve the 2-chloroisonicotinic acid ester and a palladium catalyst (e.g., Pd(PPh3)4) in an anhydrous solvent (e.g., THF).

-

Add a solution of a cyclopropylzinc reagent (e.g., cyclopropylzinc bromide) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified 2-cyclopropylisonicotinic acid ester in a mixture of an alcohol and water.

-

Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-cyclopropylisonicotinic acid. A similar hydrolysis step is described in the synthesis of halichonic acid.[8]

-

Applications in Drug Development: A Prospective Analysis

The unique structural features of 2-Cyclopropylisonicotinic acid suggest its potential as a valuable scaffold in drug discovery. The cyclopropyl group can confer several advantageous properties to a drug candidate.[1][2][3]

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to a longer in vivo half-life and improved bioavailability.

-

Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation, which can enhance binding affinity and selectivity for a biological target.[5]

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).

Given these properties, 2-Cyclopropylisonicotinic acid and its derivatives could be explored for a variety of therapeutic targets, including but not limited to:

-

Enzyme Inhibitors: The rigid structure could be exploited to design potent and selective enzyme inhibitors.

-

Receptor Modulators: The conformational constraint could lead to high-affinity ligands for various receptors.

-

Antimicrobial Agents: Isonicotinic acid derivatives, such as isoniazid, are known for their antimycobacterial activity.[9][10] The addition of a cyclopropyl group could lead to novel analogues with improved properties.

The following diagram illustrates the potential benefits of incorporating a cyclopropyl group into a drug candidate.

Caption: Influence of the cyclopropyl group in drug design.

Analytical Characterization

The structural elucidation and purity assessment of 2-Cyclopropylisonicotinic acid would rely on a combination of standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), and aromatic protons of the pyridine ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the cyclopropyl carbons, the carbons of the pyridine ring, and the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and cyclopropyl groups. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Cyclopropylisonicotinic acid is not publicly available, general precautions for handling similar chemical compounds should be strictly followed. Based on the safety data for related compounds like 2-chloropyridine-3-carboxylic acid and cyclopropylacetic acid, the following guidelines are recommended.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.[12]

-

Conclusion

2-Cyclopropylisonicotinic acid is a compound with significant potential in the field of medicinal chemistry. Its unique combination of a cyclopropyl group and an isonicotinic acid core makes it an attractive building block for the synthesis of novel drug candidates with potentially enhanced pharmacological and pharmacokinetic properties. While further research is needed to fully elucidate its synthetic pathways and biological activities, this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising molecule.

References

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). R Discovery. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. [Link]

-

One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. (2022). The Journal of Organic Chemistry. [Link]

-

One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. (2022). American Chemical Society. [Link]

-

Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. [Link]

-

Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. (n.d.). ResearchGate. [Link]

- WO2006048172A1 - Process for preparation of isonicotinic acid derivatives. (n.d.).

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research. [Link]

-

安全資料表. (2022). Shiny Chemical Industrial Co., Ltd.. [Link]

-

Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. (n.d.). PubMed. [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. (2000). UCLA Chemistry and Biochemistry. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. [Link]

-

Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed. [Link]

-

Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. (n.d.). MDPI. [Link]

-

Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity. (n.d.). MDPI. [Link]

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate. [Link]

- CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid. (n.d.).

-

Synthesis of Stable Derivatives of cycloprop-2-ene Carboxylic Acid. (2008). PubMed. [Link]

-

Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. (2021). MDPI. [Link]

-

Synthesis and biological activities of 2-oxocycloalkylsulfonamides. (2008). PubMed. [Link]

-

Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (n.d.). ChemRxiv. [Link]

-

Synthesis of (−)-halichonic acid and (−)-halichonic acid B. (n.d.). Beilstein Journals. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Cyclopropyl-isonicotinic acid - CAS:1216171-07-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.co.uk [fishersci.co.uk]

2-Cyclopropylisonicotinic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Cyclopropylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylisonicotinic acid, a captivating heterocyclic molecule, stands at the confluence of structural rigidity and nuanced electronic properties. This guide provides a comprehensive technical exploration of its molecular architecture, delving into its structural features, physicochemical characteristics, and spectroscopic signature. Furthermore, we present a detailed, field-proven synthetic protocol and explore its potential applications in drug discovery, drawing upon established structure-activity relationships within the isonicotinic acid class. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, chemical biology, and materials science, offering both established data and predictive insights to catalyze further investigation.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl group into a pharmacophore is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. The three-membered ring introduces conformational rigidity, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding. Moreover, the unique electronic nature of the cyclopropyl ring, with its high p-character bonds, can influence the acidity of adjacent functional groups and participate in favorable interactions with protein residues. In the context of isonicotinic acid, a privileged scaffold in drug discovery, the introduction of a cyclopropyl group at the 2-position is anticipated to significantly impact its biological activity and pharmacokinetic profile.

Molecular Structure and Conformational Analysis

The molecular structure of 2-Cyclopropylisonicotinic acid consists of a pyridine ring substituted with a carboxylic acid group at the 4-position (isonicotinic acid) and a cyclopropyl group at the 2-position.

2.1. Core Structural Parameters (Predicted)

| Parameter | Predicted Value | Justification |

| C-C (cyclopropyl) | ~1.51 Å | Typical C-C single bond length in a cyclopropane ring. |

| C-C (pyridine-cyclopropyl) | ~1.50 Å | Single bond between an sp² carbon of the pyridine ring and an sp³ carbon of the cyclopropyl group. |

| C=C (pyridine) | ~1.39 Å | Aromatic C-C bond length in a pyridine ring. |

| C=N (pyridine) | ~1.34 Å | Aromatic C-N bond length in a pyridine ring. |

| C-C (pyridine-carboxyl) | ~1.51 Å | Single bond between an sp² carbon of the pyridine ring and the sp² carbon of the carboxylic acid. |

| C=O (carboxyl) | ~1.23 Å | Double bond in a carboxylic acid. |

| C-O (carboxyl) | ~1.34 Å | Single bond in a carboxylic acid. |

| O-H (carboxyl) | ~0.97 Å | O-H bond in a carboxylic acid. |

2.2. Conformational Preferences

The primary conformational flexibility in 2-Cyclopropylisonicotinic acid arises from the rotation around the single bond connecting the cyclopropyl group to the pyridine ring and the rotation of the carboxylic acid group. The steric hindrance between the cyclopropyl group and the nitrogen of the pyridine ring likely influences the preferred orientation of the cyclopropyl group.

Caption: Conformational flexibility in 2-Cyclopropylisonicotinic acid.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems.

| Property | Predicted Value | Experimental Method |

| Molecular Formula | C₉H₉NO₂ | Mass Spectrometry |

| Molecular Weight | 163.17 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | 160-170 °C | Differential Scanning Calorimetry (DSC) |

| pKa (pyridinium) | ~4.5 - 5.0 | Potentiometric Titration |

| pKa (carboxylic acid) | ~3.5 - 4.0 | Potentiometric Titration |

| LogP | ~1.5 - 2.0 | Shake-flask method (octanol/water) |

| Aqueous Solubility | Sparingly soluble | HPLC-based solubility assay |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Cyclopropylisonicotinic acid. The following are predicted spectral data based on the analysis of its constituent functional groups.

4.1. ¹H NMR Spectroscopy

-

Aromatic Protons (Pyridine Ring): Three signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at the 6-position will likely be a doublet, the proton at the 5-position a doublet of doublets, and the proton at the 3-position a singlet or a narrow doublet.

-

Cyclopropyl Protons: A complex multiplet is expected in the upfield region (δ 0.5-1.5 ppm) for the four protons on the cyclopropyl ring.

-

Carboxylic Acid Proton: A broad singlet is anticipated in the downfield region (δ 10-13 ppm), which is exchangeable with D₂O.

4.2. ¹³C NMR Spectroscopy

-

Pyridine Carbons: Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the cyclopropyl group and the carbon bearing the carboxylic acid will be quaternary and may show weaker signals.

-

Carboxylic Carbonyl Carbon: A signal is expected around δ 165-175 ppm.

-

Cyclopropyl Carbons: Two signals are expected in the upfield region (δ 5-20 ppm), one for the methine carbon and one for the two equivalent methylene carbons.

4.3. Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[1]

-

C-H Stretch (Aromatic/Cyclopropyl): Sharp peaks around 2850-3100 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.[1]

-

C=C and C=N Stretches (Pyridine Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

4.4. Mass Spectrometry

-

Molecular Ion (M+): An odd-numbered molecular ion peak is expected due to the presence of one nitrogen atom. For Electron Ionization (EI), the molecular ion peak would be at m/z 163.

-

Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the cyclopropyl ring.

Synthesis of 2-Cyclopropylisonicotinic Acid: A Step-by-Step Protocol

The synthesis of 2-Cyclopropylisonicotinic acid can be achieved through a multi-step process starting from commercially available 2-chloroisonicotinic acid.

Caption: Proposed synthetic workflow for 2-Cyclopropylisonicotinic acid.

5.1. Step 1: Esterification of 2-Chloroisonicotinic Acid

-

Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions in the subsequent coupling step.

-

Protocol:

-

Suspend 2-chloroisonicotinic acid (1.0 eq) in methanol (10 mL/g).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Remove the ice bath and stir the reaction mixture at reflux for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloroisonicotinate.

-

5.2. Step 2: Suzuki Coupling with Cyclopropylboronic Acid

-

Rationale: The Suzuki cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between an aryl halide and a boronic acid.

-

Protocol:

-

To a solution of methyl 2-chloroisonicotinate (1.0 eq) in a 3:1 mixture of toluene and water, add cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain methyl 2-cyclopropylisonicotinate.

-

5.3. Step 3: Hydrolysis of the Methyl Ester

-

Rationale: The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester.

-

Protocol:

-

Dissolve methyl 2-cyclopropylisonicotinate (1.0 eq) in a 1:1 mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Cyclopropylisonicotinic acid.

-

Potential Applications in Drug Discovery

Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, with applications ranging from antitubercular agents to anti-inflammatory drugs.[2][3][4] The introduction of a cyclopropyl group at the 2-position can be expected to modulate the biological activity of the parent scaffold.

6.1. Structure-Activity Relationship (SAR) Insights

-

Antitubercular Activity: Isonicotinic acid hydrazide (Isoniazid) is a cornerstone of tuberculosis treatment.[2] Studies on 2-substituted isonicotinic acid hydrazides have shown that the reactivity of the pyridine nitrogen is crucial for their biological activity.[5] The electron-donating nature of the cyclopropyl group could potentially enhance the basicity of the pyridine nitrogen, thereby influencing its antitubercular potential.

-

Anti-inflammatory and Antimicrobial Properties: Derivatives of isonicotinic acid have demonstrated a broad spectrum of anti-inflammatory and antimicrobial activities.[2][6] The lipophilicity and conformational rigidity imparted by the cyclopropyl group could enhance cell permeability and target engagement, potentially leading to improved potency.

6.2. Postulated Mechanism of Action

Drawing parallels with Isoniazid, a plausible mechanism of action for a hydrazide derivative of 2-Cyclopropylisonicotinic acid in Mycobacterium tuberculosis could involve its activation by the mycobacterial catalase-peroxidase enzyme (KatG), leading to the inhibition of mycolic acid synthesis, a crucial component of the bacterial cell wall.[2]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 5. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids - Arabian Journal of Chemistry [arabjchem.org]

Introduction: The Strategic Importance of the Cyclopropyl Moiety

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Cyclopropylisonicotinic Acid

In modern medicinal chemistry, the cyclopropyl group is a "privileged" structural motif, frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[1][2] Its unique stereoelectronic features—including enhanced π-character in its C-C bonds and a rigid, three-dimensional structure—can significantly impact a molecule's potency, metabolic stability, membrane permeability, and binding affinity.[2] 2-Cyclopropylisonicotinic acid, a heterocyclic carboxylic acid, represents a key building block for synthesizing novel therapeutic agents. A thorough understanding of its fundamental physical properties is therefore not merely an academic exercise; it is a critical prerequisite for successful drug design, formulation development, and process chemistry.

This guide provides a comprehensive framework for the physicochemical characterization of 2-Cyclopropylisonicotinic acid. Rather than simply listing data, we will delve into the causality behind the experimental methodologies, offering field-proven insights into how these properties are determined and why they are pivotal for drug development professionals.

Section 1: Core Physicochemical Properties

The foundational step in characterizing any active pharmaceutical ingredient (API) or intermediate is to establish its core identity and properties. This data serves as the basis for all subsequent analytical and formulation work. While extensive public data for 2-Cyclopropylisonicotinic acid is limited, the table below outlines the essential parameters that must be determined. For context, data for the related compound 2-Chloroisonicotinic acid is included as an illustrative example.

| Property | 2-Cyclopropylisonicotinic Acid (To Be Determined) | 2-Chloroisonicotinic Acid (Illustrative Example) | Significance in Drug Development |

| CAS Number | 1216171-07-1[3] | 6313-54-8[4] | Unique identifier for substance registration and tracking. |

| Molecular Formula | C₉H₉NO₂ | C₆H₄ClNO₂[4] | Defines the elemental composition and exact mass. |

| Molecular Weight | 163.17 g/mol | 157.55 g/mol [4] | Crucial for all stoichiometric calculations and formulation dosing. |

| Melting Point (°C) | TBD | 239 - 246 °C[4] | Indicator of purity, polymorphism, and solid-state stability. |

| Aqueous pKa | TBD | ~2.07 (Predicted for 2-Chloronicotinic acid)[5] | Governs solubility, absorption, and distribution in physiological environments.[6] |

| Aqueous Solubility | TBD | Insoluble in water[5] | Determines dissolution rate, bioavailability, and formulation strategy.[7] |

Section 2: Thermal Analysis: Melting Point and Solid-State Stability

The melting point is a critical thermal property that provides insights into the purity, identity, and crystalline nature of a compound. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination, offering high precision and information on other thermal events like phase transitions or decomposition.[8][9]

Causality of Experimental Choice: Unlike traditional capillary melting point apparatus, DSC measures the heat flow required to maintain a zero temperature difference between a sample and a reference pan as they are heated at a constant rate.[8] This provides a quantitative measure of the energy absorbed during melting (enthalpy of fusion) and allows for the precise determination of the melt onset temperature, which is a more reliable indicator than the visual melting range.[10] The heating rate is a critical parameter; slower rates (e.g., 1-3 °C/min) allow the system to maintain thermal equilibrium, yielding a more accurate onset temperature.[10][11]

A detailed protocol for determining the melting point of 2-Cyclopropylisonicotinic acid using DSC is provided in the Experimental Protocols section.

Section 3: Ionization Constant (pKa): The Key to Physiological Behavior

The acid dissociation constant (pKa) is arguably the most important physicochemical parameter for any ionizable drug candidate.[6] It dictates the extent of ionization at a given pH, which in turn governs solubility, lipophilicity, and the ability to cross biological membranes. For an acidic compound like 2-Cyclopropylisonicotinic acid, the pKa value indicates the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form.[12]

Causality of Experimental Choice: Potentiometric titration is a highly precise and widely used method for pKa determination.[12][13] The methodology involves titrating a solution of the compound with a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.[14] The resulting titration curve (pH vs. volume of titrant) exhibits an inflection point, and the pH at the half-equivalence point directly corresponds to the pKa.[6][13] To ensure accuracy, especially for sparingly soluble compounds, the use of co-solvents may be necessary, followed by extrapolation to determine the aqueous pKa.[13][15] Maintaining a constant ionic strength with a background electrolyte like KCl is crucial to minimize activity coefficient variations.[6][14]

A detailed protocol for determining the pKa of 2-Cyclopropylisonicotinic acid via potentiometric titration is provided in the Experimental Protocols section.

dot

Caption: Molecular structure of 2-Cyclopropylisonicotinic acid.

Experimental Protocols

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium). [16]2. Sample Preparation: Accurately weigh 2-5 mg of 2-Cyclopropylisonicotinic acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference. [8]3. Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 3 °C/min) to a final temperature well above the expected melting point (e.g., 280 °C). [10]5. Data Analysis: Plot the differential heat flow against temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

-

Protocol 2: pKa Determination by Potentiometric Titration

-

System Preparation: Calibrate a pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0. [6][14]Prepare a standardized 0.1 M NaOH solution (titrant), a 0.1 M HCl solution, and a 0.15 M KCl solution for maintaining ionic strength. [14]2. Sample Preparation: Dissolve an accurately weighed amount of 2-Cyclopropylisonicotinic acid in a suitable solvent (e.g., water, or a methanol/water co-solvent for sparingly soluble compounds) to achieve a final concentration of approximately 1 mM. Add KCl to achieve a final concentration of 0.15 M. [14]3. Titration Procedure:

-

Place 20 mL of the sample solution in a jacketed beaker maintained at 25 °C and stir gently with a magnetic stirrer.

-

If necessary, adjust the initial pH to ~2.0 with 0.1 M HCl.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen for 5-10 minutes before and during the titration to displace dissolved CO₂. [6][14] * Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL). Allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches ~12.

-

-

Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added. [12]Perform at least three replicate titrations to ensure reliability. [14]

Protocol 3: Equilibrium Solubility Determination (Shake-Flask Method)

-

Media Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to represent physiological conditions.

-

Sample Preparation: Add an excess amount of solid 2-Cyclopropylisonicotinic acid to vials containing a known volume of each buffer. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment set to 37 ± 1 °C. [17]Agitate the samples for a predetermined period (e.g., 48-72 hours). [18]4. Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. [19]5. Quantification: Dilute the filtered saturated solution with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method.

-

Data Analysis: The measured concentration is the equilibrium solubility at that specific pH and temperature. Plot solubility versus pH to generate the pH-solubility profile of the compound.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Nanopartikel.info. (2016). Procedure for solubility testing of NM suspension. Available from: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link]

-

Nanopartikel.info. nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Available from: [Link]

-

Popović, G., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

-

University of Tennessee Knoxville. Investigation of Polymers with Differential Scanning Calorimetry Contents. Available from: [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. Available from: [Link]

-

ResearchGate. (2014). Evaluation of USP melting point standards by differential scanning calorimetry. Available from: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC). Available from: [Link]

-

PubChem. 2-(Cyclopropylamino)nicotinic acid | C9H10N2O2 | CID 10035163. Available from: [Link]

-

PubChem. 2-Cyclopropylprop-2-enoic acid | C6H8O2 | CID 150877. Available from: [Link]

-

PubChem. 2-Cyclopentyl-6-methoxyisonicotinic acid | C12H15NO3 | CID 58418037. Available from: [Link]

-

PubChem. 2-Cyclopropylpentanoic acid | C8H14O2 | CID 69622977. Available from: [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available from: [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. Available from: [Link]

- Google Patents. CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.

-

Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link]

-

ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available from: [Link]

-

ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. Available from: [Link]

-

PubMed Central. Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. Available from: [Link]

-

YouTube. (2023). Synthesis of Cyclopentanone from Adipic Acid. Available from: [Link]

-

MDPI. (2023). Coatings of Cyclodextrin/Citric-Acid Biopolymer as Drug Delivery Systems: A Review. Available from: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Cyclopropylisonicotinic acid | 1216171-07-1 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. Differential scanning calorimetry [cureffi.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. tainstruments.com [tainstruments.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. materialneutral.info [materialneutral.info]

- 19. nanopartikel.info [nanopartikel.info]

An In-Depth Technical Guide to 2-Cyclopropylisonicotinic Acid: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the Cyclopropyl-Pyridine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. 2-Cyclopropylisonicotinic acid emerges as a compound of significant interest, embodying the strategic fusion of two privileged structural motifs: the pyridine ring and the cyclopropyl group. The pyridine core, a bioisostere of a phenyl ring, offers improved solubility, metabolic stability, and the ability to engage in specific hydrogen bonding interactions, making it a cornerstone in drug design.[1][2][3] The cyclopropyl moiety, a small, strained carbocycle, is increasingly utilized as a metabolically robust substitute for larger alkyl or aryl groups.[4] Its unique conformational rigidity and electronic properties can lead to enhanced binding affinity and improved pharmacokinetic profiles. This guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of 2-Cyclopropylisonicotinic acid, offering a technical resource for researchers in drug development and synthetic chemistry.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental physical and chemical data. These properties are critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 1216171-07-1 | PubChem |

| Molecular Formula | C₉H₉NO₂ | PubChem |

| Molecular Weight | 163.17 g/mol | PubChem |

| Appearance | White to off-white solid | ChemicalBook |

| Melting Point | Not explicitly reported; related compounds like 2-chloroisonicotinic acid melt at ~246 °C (dec.). | N/A |

| Boiling Point | Not reported (decomposes) | N/A |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | General Chemical Principles |

| Storage | Store at room temperature in a dry, well-sealed container. | ChemicalBook |

Structural Elucidation: A Predictive Spectroscopic Profile

While publicly available spectra for this specific compound are scarce, its structure can be confidently confirmed using standard spectroscopic methods. Based on established principles of organic spectroscopy, the following data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆): The proton spectrum is expected to be highly characteristic.

-

δ ~13.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.

-

δ ~8.6 ppm (d, 1H): A doublet for the proton at the C6 position of the pyridine ring, adjacent to the nitrogen.

-

δ ~7.8 ppm (s, 1H): A singlet or narrow doublet for the proton at the C3 position.

-

δ ~7.5 ppm (d, 1H): A doublet for the proton at the C5 position.

-

δ ~2.2 ppm (m, 1H): A multiplet for the single methine proton on the cyclopropyl ring.

-

δ ~1.1-1.3 ppm (m, 4H): Overlapping multiplets for the four methylene protons on the cyclopropyl ring.

-

-

¹³C NMR (125 MHz, DMSO-d₆):

-

δ ~166 ppm: Carboxylic acid carbonyl carbon.

-

δ ~158-160 ppm: C2 carbon of the pyridine ring (attached to the cyclopropyl group).

-

δ ~150 ppm: C6 carbon of the pyridine ring.

-

δ ~145 ppm: C4 carbon of the pyridine ring (attached to the carboxylic acid).

-

δ ~120-125 ppm: C3 and C5 carbons of the pyridine ring.

-

δ ~15-20 ppm: Methine carbon of the cyclopropyl ring.

-

δ ~10-15 ppm: Methylene carbons of the cyclopropyl ring.

-

Infrared (IR) Spectroscopy

The IR spectrum would provide clear evidence of the key functional groups.

-

~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, 1550 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.

-

~3050 cm⁻¹ (weak): C-H stretches of the cyclopropyl and pyridine rings.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 164.07, [M-H]⁻ = 162.05.

Synthesis and Reactivity

Plausible Synthetic Route: Suzuki Cross-Coupling

A robust and highly versatile method for synthesizing 2-substituted pyridines is the palladium-catalyzed Suzuki cross-coupling reaction. This approach offers high functional group tolerance and generally good yields.[5][6] A plausible and efficient synthesis of 2-Cyclopropylisonicotinic acid involves the coupling of a commercially available halogenated precursor, 2-chloroisonicotinic acid, with cyclopropylboronic acid.

Caption: Role as a building block in drug synthesis workflow.

Derivatives of isonicotinic acid have been investigated for a range of biological activities, including antibacterial and antitubercular properties. [7][8]The incorporation of a cyclopropyl group can modulate these activities and improve drug-like properties.

Safety and Handling

No specific toxicology data is available for 2-Cyclopropylisonicotinic acid. However, based on its structure (a heterocyclic carboxylic acid), standard laboratory precautions for handling acidic organic powders are warranted. The following guidance is synthesized from data for related compounds like 2-chloronicotinic acid.

| Hazard Category | Guidance | Source(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Analogous Compounds [6] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Analogous Compounds [6] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood. | Standard Laboratory Practice |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.Inhalation: Move to fresh air. If not breathing, give artificial respiration. | Standard Laboratory Practice |

| Storage & Disposal | Store in a tightly closed container in a dry and well-ventilated place. Dispose of contents/container to an approved waste disposal plant. | Standard Laboratory Practice |

Experimental Protocol: Amide Bond Formation

The following protocol details a standard procedure for coupling 2-Cyclopropylisonicotinic acid with a generic primary amine using HATU, a common and efficient peptide coupling reagent. [9]This reaction is fundamental for using this building block in lead optimization campaigns.

Objective: To synthesize N-benzyl-2-cyclopropylisonicotinamide.

Materials:

-

2-Cyclopropylisonicotinic acid (1.0 equiv)

-

Benzylamine (1.05 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Cyclopropylisonicotinic acid (e.g., 163 mg, 1.0 mmol).

-

Dissolution: Dissolve the acid in anhydrous DMF (5 mL).

-

Addition of Reagents: To the stirred solution, add HATU (418 mg, 1.1 mmol) and DIPEA (0.52 mL, 3.0 mmol). Stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition: Add benzylamine (0.11 mL, 1.05 mmol) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).

-

Workup:

-

Quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated NaHCO₃ solution (50 mL).

-

Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure amide product.

Caption: Workflow for a standard HATU-mediated amide coupling reaction.

Conclusion

2-Cyclopropylisonicotinic acid stands as a valuable and versatile building block for the synthesis of complex molecular targets. Its unique combination of a pyridine nucleus and a cyclopropyl group provides a scaffold that can impart favorable physicochemical and pharmacokinetic properties to drug candidates. While direct biological applications of the molecule itself are not prominent, its utility as a synthetic intermediate is clear. Understanding its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively incorporate this strategic fragment into discovery programs, paving the way for the development of next-generation therapeutics.

References

-

Zhang, Y. et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. The Journal of Organic Chemistry. Available at: [Link]

-

American Chemical Society (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. ACS Publications. Available at: [Link]

-

Uivarosi, V. et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. Available at: [Link]

-

Nemr, M. T. M. et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. Available at: [Link]

-

Gomha, S. M. et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online. Available at: [Link]

-

Nemr, M. T. M. et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

-

PubChem (n.d.). 2-Cyclopropylpyridine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. University of Connecticut. Available at: [Link]

-

R Discovery (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]

-

Deng, M. Z. et al. (1999). Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

ResearchGate (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

-

HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Atlantis Press (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]

-

Fisher Scientific (n.d.). Amide Synthesis. Available at: [Link]

-

Growing Science (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Amine to Amide (Coupling) - Common Conditions. Available at: [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. audreyli.com [audreyli.com]

- 6. Cross-coupling reaction of cyclopropylboronic acid with bromoarenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. growingscience.com [growingscience.com]

Navigating the Uncharted Waters of Solubility: A Technical Guide to 2-Cyclopropylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and ultimately, therapeutic efficacy. 2-Cyclopropylisonicotinic acid, a molecule of interest for its unique structural motifs, presents a gap in publicly available physicochemical data. This guide addresses this void not by presenting pre-existing data, but by providing a comprehensive framework for its determination and prediction. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical methodologies required to characterize the solubility of this novel compound. We will delve into a structural analysis to predict its behavior, outline a rigorous experimental protocol for determining its thermodynamic solubility, and discuss the critical distinction between kinetic and thermodynamic measurements. This document serves as both a predictive guide and a practical manual for researchers embarking on the characterization of 2-Cyclopropylisonicotinic acid and other novel chemical entities.

Unveiling the Molecule: A Structural and Physicochemical Analysis

Understanding the solubility of 2-Cyclopropylisonicotinic acid begins with a thorough examination of its molecular structure. The molecule is comprised of three key functional components: a pyridine ring, a carboxylic acid group, and a cyclopropyl substituent. Each of these imparts distinct physicochemical properties that collectively govern its solubility profile.

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor and imparts basicity to the molecule.

-

Carboxylic Acid Group (-COOH): This functional group is acidic and can donate a proton, becoming a negatively charged carboxylate ion (-COO⁻).[1][2] It is a strong hydrogen bond donor and acceptor, which typically enhances aqueous solubility.[1][2]

-

Cyclopropyl Group: This small, strained aliphatic ring is non-polar and contributes to the lipophilicity of the molecule.[3][4][5] The inclusion of cyclopropyl groups in drug candidates is a common strategy to enhance metabolic stability and modulate potency.[3][4][5][6]

The interplay between the polar, ionizable carboxylic acid and pyridine moieties and the non-polar cyclopropyl group will dictate the molecule's solubility in various media.

Predicting Solubility: A Qualitative Assessment

Based on its structure, we can make several informed predictions about the solubility behavior of 2-Cyclopropylisonicotinic acid.

The "Like Dissolves Like" Principle

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of the carboxylic acid and the nitrogen in the pyridine ring suggests that 2-Cyclopropylisonicotinic acid will exhibit some solubility in polar solvents through hydrogen bonding and dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar cyclopropyl group and the aromatic pyridine ring suggest some affinity for non-polar solvents. However, the highly polar carboxylic acid group will likely limit its solubility in very non-polar environments.

-

Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): These solvents are likely to be effective at dissolving the compound due to their ability to engage in dipole-dipole interactions without the complexities of proton exchange.

The Critical Role of pH

As an amphoteric substance with both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group, the solubility of 2-Cyclopropylisonicotinic acid in aqueous media is expected to be highly dependent on pH.

-

Acidic Conditions (Low pH): At a pH below the pKa of the carboxylate group, the carboxylic acid will be protonated (-COOH), and the pyridine nitrogen will be protonated (-NH+). The overall positive charge should enhance solubility in aqueous media.

-

Neutral Conditions (Intermediate pH): Near its isoelectric point, the molecule may exist as a zwitterion, with a protonated pyridine and a deprotonated carboxylate. Zwitterions can have lower solubility due to strong intermolecular electrostatic interactions.

-

Basic Conditions (High pH): At a pH above the pKa of the pyridinium ion, the pyridine nitrogen will be neutral, and the carboxylic acid will be deprotonated (-COO⁻). The resulting negative charge will increase its solubility in water.

A critical step in characterization is the determination of the molecule's pKa values, which will define the pH ranges of its different ionization states.[7][8][9] The "rule of 3" in pKa differences can often predict whether a complex will form a co-crystal or a molecular salt, which in turn affects solubility.[10]

Thermodynamic vs. Kinetic Solubility: A Foundational Concept

Before proceeding to experimental design, it is crucial to understand the distinction between thermodynamic and kinetic solubility.[11]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the dissolved and solid states are in equilibrium.[11] This is the gold standard for formulation and biopharmaceutical classification.[12]

-

Kinetic Solubility: Often measured in high-throughput screening, this value is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer until precipitation occurs.[13][14][15] Kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated, metastable solutions.[11]

For drug development, determining the thermodynamic solubility is paramount for accurate biopharmaceutical classification and formulation development.[12][15]

Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method .[13][16][17] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached.

Materials and Equipment

-

2-Cyclopropylisonicotinic acid (solid form)

-

Selected solvents (e.g., Water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, Ethanol, Acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2-Cyclopropylisonicotinic acid to a series of vials, each containing a known volume of the desired solvent. An excess is critical to ensure a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[13][16]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.[18]

-

Quantification: Analyze the concentration of the dissolved 2-Cyclopropylisonicotinic acid in the filtrate using a validated HPLC method.[19][20] This involves creating a calibration curve with standard solutions of known concentrations.

-

pH Measurement: For aqueous solutions, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[21][22]

Data Presentation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison across different solvents and conditions.

| Solvent System | Temperature (°C) | pH (Initial) | pH (Final) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | N/A | measured | experimental value | calculated value |

| 0.1 N HCl (pH 1.2) | 37 | 1.2 | measured | experimental value | calculated value |

| Acetate Buffer (pH 4.5) | 37 | 4.5 | measured | experimental value | calculated value |

| Phosphate Buffer (pH 6.8) | 37 | 6.8 | measured | experimental value | calculated value |

| Ethanol | 25 | N/A | N/A | experimental value | calculated value |

| Acetonitrile | 25 | N/A | N/A | experimental value | calculated value |

| DMSO | 25 | N/A | N/A | experimental value | calculated value |

Visualizing Key Concepts and Workflows

Diagrams are essential for conveying complex relationships and processes. Below are Graphviz (DOT language) representations of the factors influencing solubility and the experimental workflow.

Caption: Factors influencing the solubility of 2-Cyclopropylisonicotinic acid.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Implications for Drug Development

The solubility data generated for 2-Cyclopropylisonicotinic acid will be instrumental in several key areas of drug development:

-

Biopharmaceutics Classification System (BCS): According to ICH M9 guidelines, solubility is a critical parameter for classifying a drug substance (e.g., as Class I, II, III, or IV), which can determine the potential for biowaivers of in vivo bioequivalence studies.[21][22][23][24][25]

-

Formulation Development: Understanding the solubility in various excipients and solvent systems is essential for developing a stable and effective dosage form, whether it be an oral solid, a liquid formulation, or an injectable.

-

Preclinical Studies: Poor solubility can lead to unreliable results in in vitro and in vivo preclinical assays. Knowing the solubility limits ensures that test concentrations are appropriate and that results are not confounded by precipitation.

Conclusion

While specific solubility data for 2-Cyclopropylisonicotinic acid is not yet in the public domain, a systematic approach based on its molecular structure allows for robust predictions of its behavior. This guide provides the theoretical foundation and a detailed, authoritative protocol for researchers to experimentally determine the thermodynamic solubility of this compound. By following these self-validating methodologies, scientists and drug developers can generate the high-quality, reliable data necessary to advance their research, enabling informed decisions in formulation, preclinical testing, and regulatory submissions. The principles and workflows outlined herein are not only applicable to 2-Cyclopropylisonicotinic acid but also serve as a valuable template for the characterization of other novel chemical entities.

References

-

ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published. (n.d.). Extranet Systems. [Link]

-

ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline. (2018, August 6). European Medicines Agency. [Link]

-

ICH M9: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (n.d.). ECA Academy. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020, February 10). European Medicines Agency. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid. [Link]

-

Thermodynamic vs. kinetic solubility: Knowing which is which. (2025, August 5). ResearchGate. [Link]

-

White Paper: Organization and Other Tips. (n.d.). Purdue OWL. [Link]

-

White Papers. (n.d.). Writing In Different... [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

-

Comprehensive Guide to Writing White Papers for Scientists and Engineers. (2025, June 17). ias research. [Link]

-

6 Best Practices to Create a Winning Whitepaper. (2022, September 14). Bora. [Link]

-

How to Write a White Paper. (n.d.). [Link]

-

Novel method facilitates quantification of active pharmaceutical ingredients. (2016, September 14). [Link]

-

Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI. [Link]

-

Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. (2026, January 2). ACS Publications. [Link]

-

Drawing graphs with dot. (2015, January 5). Graphviz. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). [Link]

-

DOT Language. (2024, September 28). Graphviz. [Link]

-

Solubility of pyridine-2,6-dicarboxylic acid in supercritical carbon dioxide and its application for removal of lead and nickel in simulated matrices. (2025, August 10). ResearchGate. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed. [Link]

-

A Quick Introduction to Graphviz. (2017, September 19). [Link]

-

Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). [Link]

-

Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. [Link]

-

Co-crystals and molecular salts of carboxylic acid/pyridine complexes. (2015, February 24). RSC Publishing. [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

-

Analytical quantification of active ingredients using HPLC. (n.d.). LITE | Liverpool School of Tropical Medicine. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update - UK. [Link]

-

Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. (2007, April 15). PubMed. [Link]

-

Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). [Link]

-

Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... (n.d.). ResearchGate. [Link]

-

Isonicotinic Acid pKa Study. (n.d.). Scribd. [Link]

-

Table 1 . Influence of solvent composition (H,O/Me,SO) on apparent and... (n.d.). ResearchGate. [Link]

-

Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. (n.d.). [Link]

-

In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (n.d.). [Link]

-

Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2009, December 4). PMC. [Link]

-

Functional Groups. (n.d.). [Link]

-

Functional groups. (n.d.). Chemistry for the Health Sciences - Pressbooks.pub. [Link]

Sources

- 1. Functional Groups [chem.fsu.edu]

- 2. pressbooks.pub [pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. schrodinger.com [schrodinger.com]

- 8. pjps.pk [pjps.pk]

- 9. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. inventivapharma.com [inventivapharma.com]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. pharmtech.com [pharmtech.com]

- 21. database.ich.org [database.ich.org]

- 22. ema.europa.eu [ema.europa.eu]

- 23. ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]

- 24. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 25. ICH M9: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ECA Academy [gmp-compliance.org]

A Technical Guide to the Spectroscopic Characterization of 2-Cyclopropylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Molecular Structure and its Spectroscopic Implications

2-Cyclopropylisonicotinic acid (C₉H₉NO₂) possesses a unique combination of a rigid, strained cyclopropyl ring and an aromatic pyridine-4-carboxylic acid (isonicotinic acid) core. This distinct architecture gives rise to a characteristic spectroscopic fingerprint. Understanding the interplay between these two moieties is crucial for accurate spectral interpretation.

Diagram 1: Molecular Structure of 2-Cyclopropylisonicotinic Acid

A 2D representation of 2-Cyclopropylisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Cyclopropylisonicotinic acid, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopropyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H-6 (Pyridine) | 8.6 - 8.8 | Doublet (d) | ~5 | The proton adjacent to the nitrogen is the most deshielded aromatic proton. |

| H-5 (Pyridine) | 7.8 - 8.0 | Doublet of doublets (dd) | ~5, ~1.5 | Coupled to both H-6 and H-3. |

| H-3 (Pyridine) | 7.4 - 7.6 | Doublet (d) | ~1.5 | Coupled to H-5. |

| Methine-H (Cyclopropyl) | 2.2 - 2.5 | Multiplet (m) | - | This proton is deshielded by the adjacent aromatic ring. |

| Methylene-H (Cyclopropyl) | 1.0 - 1.5 | Multiplets (m) | - | The four methylene protons on the cyclopropyl ring will be diastereotopic and are expected to show complex splitting patterns. |

| Carboxylic Acid-H | > 10 | Broad singlet (br s) | - | The chemical shift of the acidic proton is highly dependent on the solvent and concentration. |

Expert Insight: The upfield chemical shifts of the cyclopropyl protons are a hallmark of this strained ring system. The magnetic anisotropy of the C-C bonds in the cyclopropane ring leads to significant shielding of the protons.[1] The diastereotopic nature of the methylene protons arises from the chiral center at the point of attachment to the pyridine ring, leading to complex, overlapping multiplets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals corresponding to the nine carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of singlets, with each unique carbon atom producing a single peak.[2][3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon is significantly deshielded.[4] |

| C-2 (Pyridine) | 158 - 162 | The carbon atom directly attached to the cyclopropyl group. |

| C-6 (Pyridine) | 148 - 152 | The carbon atom adjacent to the nitrogen. |

| C-4 (Pyridine) | 140 - 145 | The carbon atom bearing the carboxylic acid group. |

| C-3, C-5 (Pyridine) | 120 - 125 | These aromatic carbons are expected to have similar chemical shifts. |

| Methine-C (Cyclopropyl) | 15 - 20 | The carbon atom of the cyclopropyl ring attached to the pyridine. |

| Methylene-C (Cyclopropyl) | 5 - 10 | The two equivalent methylene carbons of the cyclopropyl ring. |

Diagram 2: NMR Experimental Workflow

A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive technique for the identification of functional groups within a molecule. The IR spectrum of 2-Cyclopropylisonicotinic acid will be dominated by absorptions from the carboxylic acid and the aromatic ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Absorption just above 3000 cm⁻¹ is indicative of C-H bonds on an sp² hybridized carbon.[5] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretches of the cyclopropyl group. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong | A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid.[5] |